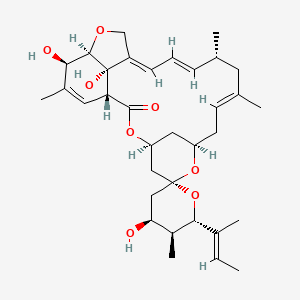

Nemadectin beta

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H48O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

InChI Key |

WDWFRIMNWVDXGF-YQERLSOISA-N |

Isomeric SMILES |

C/C=C(\C)/[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |

Canonical SMILES |

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Nemadectin Beta Synthesis Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin beta, a potent 16-membered macrocyclic lactone with significant anthelmintic properties, is a secondary metabolite produced by the filamentous bacterium Streptomyces cyaneogriseus. It serves as the direct precursor for the semi-synthetic derivative moxidectin, a widely used endectocide in veterinary and human medicine. The biosynthesis of nemadectin is a complex process orchestrated by a modular type I polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). The production of this valuable compound is tightly regulated by a hierarchical network of transcriptional regulators, including a cluster-situated activator and a quorum-sensing system. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the genetic and enzymatic machinery, regulatory networks, and quantitative data from yield-improvement studies. It also includes detailed experimental protocols for key genetic manipulations and analytical procedures relevant to nemadectin research.

Nemadectin Biosynthesis Gene Cluster and Polyketide Synthase

The biosynthesis of the nemadectin polyketide backbone is catalyzed by a modular type I polyketide synthase. While the complete, annotated sequence and modular organization of the nemadectin BGC are not fully detailed in publicly available literature, research has identified several key genes and operons within the cluster. The complete genome of Streptomyces cyaneogriseus ssp. noncyanogenus has been sequenced, providing a foundation for further bioinformatics analysis of the nemadectin BGC.[1][2]

Key identified genes and operons in the nemadectin biosynthetic gene cluster include:

-

nemR : A cluster-situated regulatory gene encoding a Large ATP-binding regulators of the LuxR family (LAL-family) transcriptional activator. NemR is essential for the transcription of other biosynthetic genes in the cluster.[3][4]

-

nemA1-1/A1-2/A2 , nemC , and nemA4/A3/E/D : These are likely polyketide synthase and modifying enzyme-encoding operons that are directly activated by NemR.[3][4]

-

nemG and nemF : These genes are also part of the biosynthetic cluster and are indirectly activated by NemR.[3][4]

The starter and extender units for nemadectin biosynthesis are predicted to be derived from short-chain carboxylic acids, similar to other polyketides like avermectin.[5][6][7][8] The specific starter and extender units utilized by each module of the nemadectin PKS have not been experimentally determined in the available literature.

Regulatory Network of Nemadectin Biosynthesis

The production of nemadectin is under the control of a sophisticated regulatory network, ensuring its synthesis is coordinated with the physiological state of the producing organism. Key regulatory players identified to date are the LAL-family activator NemR and the quorum-sensing system ScyA1/ScyR1.

The Central Role of the NemR Activator

NemR is a transcriptional activator that binds to specific promoter regions within the nemadectin BGC, initiating the transcription of the PKS and other essential biosynthetic genes.[3][4] Deletion of the nemR gene leads to a significant decrease in nemadectin production, highlighting its critical role.[9] Conversely, overexpression of nemR has been shown to dramatically increase nemadectin yields.[9] A highly conserved 18-bp DNA sequence, 5'-TGGGGTGKATAGGGGGTA-3' (where K can be T or G), has been identified as the essential binding site for NemR.[3]

Quorum-Sensing Regulation by ScyA1/ScyR1

In addition to the dedicated cluster regulator, a quorum-sensing (QS) system, designated ScyA1/ScyR1, positively regulates nemadectin production.[10][11] This system is homologous to the Aco/ArpA-like systems found in other Streptomyces species. The current model for this regulatory cascade is as follows:

-

ScyA1 Activation of ScyR1 : The autoregulator synthase homolog, ScyA1, is an upstream activator of the ArpA homolog, ScyR1. ScyA1 promotes the transcription of scyR1.[10][11]

-

Indirect Activation of nem Genes : ScyR1, along with two other ArpA homologs, ScyR2 and ScyR3, indirectly activates the transcription of the nemadectin biosynthetic genes.[10] Electrophoretic mobility shift assays (EMSAs) have shown that these regulators do not bind directly to the promoter regions of the nem cluster genes.[10] Instead, they likely act through an intermediary regulatory cascade.

-

Activation of nemR : The ScyA1/ScyR1 system, along with ScyR2 and ScyR3, activates the transcription of the key activator gene nemR, as well as the PKS gene nemA1-2.[10]

The following diagram illustrates the proposed regulatory pathway for nemadectin biosynthesis:

Quantitative Data on Nemadectin Production

Several studies have focused on enhancing nemadectin production through genetic engineering and fermentation optimization. The following tables summarize the quantitative data from these efforts.

Table 1: Improvement of Nemadectin Production by Genetic Engineering in S. cyaneogriseus

| Strain / Condition | Genetic Modification | Production Titer (mg/L) | Fold Increase | Reference |

| MOX-101 (Wild-Type) | - | ~244 | - | [9] |

| ΔnemR | Deletion of nemR | ~49 | ~0.2 | [9] |

| MOX-101/pnemR | Overexpression of nemR (native promoter) | ~382 | 1.57 | [9] |

| MOX-101/pnemR-ermEp* | Overexpression of nemR (strong constitutive promoter) | ~423 | 1.73 | [9] |

| MOX-101/pCL-MOX | Overexpression of the entire nem BGC (CRISPR-TAR) | 509 | 2.09 | [9][12] |

| NMWT1 (Wild-Type) | - | Not specified | - | [3] |

| NMWT1-OEnemR | Overexpression of nemR | Not specified | 1.8 | [3] |

Table 2: Effect of Regulatory Gene Manipulation on Nemadectin Production

| Strain | Relevant Genotype | Relative Nemadectin Production (%) | Reference |

| NMWT1 | Wild-Type | 100 | [10] |

| ΔscyA1 | Deletion of scyA1 | ~7 | [10] |

| RscyR1 | Silencing of scyR1 | ~8 | [10] |

| ΔscyR2 | Deletion of scyR2 | ~58 | [10] |

| ΔscyR3 | Deletion of scyR3 | ~61 | [10] |

| OscyA1 | Overexpression of scyA1 | 156 | [10] |

| OscyR1 | Overexpression of scyR1 | 129 | [10] |

Table 3: Fermentation Media Composition for Nemadectin Production

| Medium Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |

| Glucose | 20 | 45 | [13][14] |

| Dextrin | 10 | - | [13][14] |

| Lactose | - | 20 | [13][14] |

| Soybean Cake Powder | 20 | 20 | [13][14] |

| Cottonseed Meal | 15 | 15 | [13][14] |

| Peptone | 8 | - | [13][14] |

| Sodium Nitrate | - | 0.5 | [13][14] |

| Magnesium Sulfate | 1 | 1 | [13][14] |

| Dipotassium Hydrogen Phosphate | 0.5 | - | [13][14] |

| Ferrous Ammonium Sulfate | - | 0.66 | [13][14] |

| Nickel Chloride | - | 0.03 | [13][14] |

| Calcium Carbonate | - | 4 | [13][14] |

| pH | 6.5 | 6.8 | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in nemadectin research.

Gene Disruption and Overexpression in Streptomyces cyaneogriseus

The following protocol is a general guideline for gene knockout and overexpression based on methods described for nemR.[9][12]

-

Primer Design and PCR Amplification : Design primers to amplify ~1.5 kb upstream and downstream homologous arms flanking the target gene (nemR).

-

Splicing by Overlap Extension PCR (SOE-PCR) : Splice the upstream and downstream fragments together using SOE-PCR.

-

Vector Ligation : Clone the resulting fragment into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152) using a seamless cloning method.

-

Transformation into E. coli : Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and verification.

-

Transfer to Donor Strain : Transform the verified plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) for intergeneric conjugation.

-

Prepare Streptomyces Spores : Collect fresh spores from a mature culture of S. cyaneogriseus.

-

Heat Shock : Heat-shock the spore suspension at 50°C for 10 minutes.

-

Mix and Plate : Mix the heat-shocked spores with the E. coli donor strain and plate on a suitable medium (e.g., MS agar).

-

Selection : After incubation, overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the integrated plasmid).

-

Isolate and Verify : Isolate single colonies and verify the single-crossover and subsequent double-crossover events by PCR.

-

Amplify Gene and Promoter : Amplify the target gene (nemR) with its native promoter or a strong constitutive promoter (e.g., ermEp*).

-

Vector Ligation : Clone the amplified fragment into an integrative shuttle vector (e.g., pSET152).

-

Transformation and Conjugation : Follow the same procedure as for gene deletion to introduce the overexpression construct into S. cyaneogriseus.

The following diagram outlines the workflow for gene knockout in Streptomyces cyaneogriseus:

Fermentation and Nemadectin Extraction

The following is a typical protocol for the fermentation of S. cyaneogriseus and extraction of nemadectin for analysis.[9][14][15]

-

Seed Culture : Inoculate a suitable seed medium with spores of S. cyaneogriseus and incubate at 28°C with shaking for 2-3 days.

-

Production Culture : Inoculate the fermentation medium with the seed culture (e.g., 10% v/v) and incubate at 28°C with shaking for 7-9 days.

-

Extraction :

-

Take a 1 mL sample of the fermentation broth.

-

Add 3 mL of methanol and vortex thoroughly.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant for HPLC analysis.

-

HPLC Analysis of Nemadectin

The following HPLC conditions are based on methods used for nemadectin and related macrocyclic lactones.[9]

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 245 nm.

-

Injection Volume : 20 µL.

-

Quantification : Use a standard curve of purified nemadectin to quantify the concentration in the samples.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process with significant potential for yield improvement through genetic engineering and fermentation optimization. The identification and characterization of the nemR activator and the ScyA1/ScyR1 quorum-sensing system have provided valuable targets for rational strain improvement. While a complete annotation of the nemadectin biosynthetic gene cluster and a detailed understanding of the PKS enzymology remain areas for future research, the information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of natural products. Further elucidation of the regulatory network and the enzymatic machinery will undoubtedly pave the way for the development of hyper-producing strains and the generation of novel nemadectin analogs through biosynthetic engineering.

References

- 1. Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]

- 4. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organization of biosynthetic gene cluster for avermectin in Streptomyces avermitilis: analysis of enzymatic domains in four polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. CN102952832A - Method for producing Nemadectin through fermenting - Google Patents [patents.google.com]

- 14. CN102952832B - Method for producing Nemadectin through fermenting - Google Patents [patents.google.com]

- 15. CN102336796B - Preparation method of nemadectin - Google Patents [patents.google.com]

Nemadectin Beta: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of compounds, produced by the fermentation of Streptomyces cyaneogriseus. It is a potent endectocide with a broad spectrum of activity against various internal and external parasites. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its anthelmintic, insecticidal, and acaricidal properties. The information presented herein is intended to support research and development efforts in the fields of veterinary and agricultural science.

Mechanism of Action

This compound, like other macrocyclic lactones, exerts its primary effect by targeting glutamate-gated chloride channels (GluCls) which are unique to invertebrates such as nematodes and arthropods.[1] The binding of this compound to these channels leads to an influx of chloride ions into nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, resulting in the inhibition of neuronal signal transmission and flaccid paralysis of the parasite.[2] Ultimately, this paralysis leads to the expulsion or death of the parasite. The high affinity of this compound for invertebrate GluCls and the relative insensitivity of vertebrate GABA-gated chloride channels contribute to its favorable safety profile in host animals.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in invertebrates.

Biological Activity Spectrum

This compound exhibits potent activity against a wide range of parasites, including nematodes, insects, and acarids.

Anthelmintic Activity

This compound is highly effective against various gastrointestinal nematodes. Quantitative data from studies in canines and ovines are summarized below.

Table 1: Anthelmintic Efficacy of this compound in Dogs

| Parasite Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Reference |

| Toxocara canis | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |

| Toxascaris leonina | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |

| Ancylostoma caninum | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |

| Uncinaria stenocephala | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [3] |

| Trichuris vulpis | Dog | Liquid (in gelatin capsules) | 0.6 - 0.8 | 99 - 100 | [3] |

| Toxocara canis | Dog | Tablet | 0.2 | 100 | [3] |

| Ancylostoma caninum | Dog | Tablet | 0.2 | 100 | [3] |

| Uncinaria stenocephala | Dog | Tablet | 0.2 | 100 | [3] |

| Trichuris vulpis | Dog | Tablet | 0.6 - 0.8 | 99 - 100 | [3] |

Table 2: Anthelmintic Efficacy of this compound in Sheep

| Parasite Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Reference |

| Haemonchus contortus (Ivermectin-resistant strain) | Sheep | Oral | 0.2 | 99 | [4] |

| Haemonchus contortus (Susceptible strain) | Sheep | Oral | 0.2 | 100 | [4] |

Insecticidal and Acaricidal Activity

While specific quantitative data for this compound against a broad range of insect and acarid species is limited in publicly available literature, its classification as a macrocyclic lactone suggests activity against various ectoparasites. Macrocyclic lactones, in general, are effective against lice, mites, ticks, and various fly species.[5][6] Moxidectin, a derivative of nemadectin, has demonstrated efficacy against sheep scab mites (Psoroptes ovis) and cattle ticks (Rhipicephalus (Boophilus) microplus).[7][8] Further research is warranted to fully characterize the insecticidal and acaricidal spectrum of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activity of this compound.

In Vivo Anthelmintic Efficacy Trial (Fecal Egg Count Reduction Test - FECRT)

The Fecal Egg Count Reduction Test is a standard method for evaluating the efficacy of anthelmintics in livestock and companion animals.

Objective: To determine the percentage reduction in nematode egg shedding in treated animals compared to untreated controls.

Materials:

-

Test animals (e.g., dogs, sheep) with naturally acquired gastrointestinal nematode infections.

-

This compound formulation.

-

Calibrated dosing equipment.

-

Fecal collection containers.

-

Microscope, slides, coverslips.

-

McMaster counting chambers.

-

Saturated salt solution (flotation solution).

-

Centrifuge.

Procedure:

-

Animal Selection and Acclimation: Select animals with detectable nematode egg counts. House the animals individually or in groups and allow for an acclimation period of at least 7 days.[9]

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

-

Treatment Administration: Weigh each animal to ensure accurate dosing. Administer the this compound formulation according to the study design. A control group should receive a placebo or no treatment.

-

Post-treatment Sampling: Collect individual fecal samples from each animal at a predetermined time point post-treatment (e.g., 10-14 days).[10][11]

-

Fecal Egg Count:

-

Weigh a specific amount of feces (e.g., 2-4 grams).

-

Homogenize the feces in a known volume of flotation solution.

-

Strain the suspension to remove large debris.

-

Fill the chambers of a McMaster slide with the fecal suspension.

-

Allow the slide to sit for 5 minutes for the eggs to float to the surface.

-

Count the number of nematode eggs within the grid of the McMaster chamber using a microscope.

-

Calculate the number of eggs per gram (EPG) of feces.

-

-

Data Analysis: Calculate the percentage fecal egg count reduction for each treated group using the following formula:

% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Caption: Workflow for an in vivo anthelmintic efficacy trial (FECRT).

Larval Immersion Test (for Acaricidal Activity)

This in vitro assay is used to determine the efficacy of a compound against the larval stage of ticks.

Objective: To determine the concentration of this compound that is lethal to a specific percentage of tick larvae (e.g., LC50).

Materials:

-

Tick larvae (e.g., Rhipicephalus (Boophilus) microplus).

-

This compound.

-

Solvent (e.g., ethanol, acetone).

-

Distilled water and surfactant (e.g., Tween 80).

-

Filter paper or small mesh bags.[12]

-

Petri dishes or multi-well plates.

-

Incubator.

-

Stereomicroscope.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations. A control solution should contain only the solvent and surfactant in distilled water.

-

Exposure of Larvae:

-

Place a known number of tick larvae (e.g., 100) onto a piece of filter paper or into a small mesh bag.

-

Immerse the filter paper or bag containing the larvae into the test solution for a specified period (e.g., 5-10 minutes).[12][13]

-

After immersion, remove the filter paper or bag and allow it to dry at room temperature.

-

-

Incubation: Place the dried filter paper or bag into a petri dish or well of a plate. Incubate under controlled conditions (e.g., 27°C and >80% relative humidity) for a set period (e.g., 24 hours).

-

Mortality Assessment: After the incubation period, count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 and other lethal concentration values.

Adult Topical Application Bioassay (for Insecticidal Activity)

This method is used to assess the contact toxicity of a compound to adult insects.

Objective: To determine the dose of this compound that is lethal to a specific percentage of adult insects (e.g., LD50).

Materials:

-

Adult insects (e.g., stable flies, blowflies).

-

This compound.

-

Acetone or other suitable solvent.

-

Microsyringe or microapplicator.

-

Holding containers with food and water source.

-

CO2 for anesthetizing insects.

Procedure:

-

Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.

-

Insect Handling: Anesthetize the adult insects with CO2.

-

Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[14][15] The control group should be treated with acetone only.

-

Observation: Place the treated insects in holding containers with access to food and water. Maintain the containers under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead and moribund insects at specific time intervals (e.g., 24, 48, and 72 hours) post-application.

-

Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LD50 and other lethal dose values.

Conclusion

This compound is a potent and broad-spectrum antiparasitic agent with significant activity against a variety of nematodes and likely a range of ectoparasites. Its mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a basis for its selective toxicity. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and professionals involved in the development of new and effective parasite control strategies. Further investigation into the full insecticidal and acaricidal spectrum of this compound is encouraged to fully realize its potential in animal health and agriculture.

References

- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of moxidectin for the prevention and treatment of psoroptic mange (scab) in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [openresearch.okstate.edu]

- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ivermectin inhibits AMPA receptor-mediated excitotoxicity in cultured motor neurons and extends the life span of a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. Efficacy of entomopathogenic nematodes at different spray pressures on Stomoxys calcitrans larvae (Diptera: Muscidae) in by-products of sugarcane mills - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relationship of Nemadectin to Milbemycins and Avermectins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural, biosynthetic, and functional relationships between nemadectin, the broader milbemycin family, and the closely related avermectins. These macrocyclic lactones, derived from soil-dwelling Streptomyces species, represent some of the most important endectocides in veterinary and human medicine.

Structural and Biosynthetic Relationship

Avermectins and milbemycins are structurally analogous 16-membered macrocyclic lactones produced through complex polyketide synthase (PKS) pathways.[1][2] Nemadectin is a naturally occurring and potent member of the milbemycin class.[3][4]

The fundamental structural distinction lies at the C-13 position of the macrocyclic ring. Avermectins, such as ivermectin and abamectin, are characterized by a bis-oleandrosyloxy sugar moiety at this position.[1] In contrast, milbemycins, including nemadectin and its semi-synthetic derivative moxidectin, lack this disaccharide substituent and typically possess a hydrogen or a simple hydroxyl or methoxy group.[1][4]

Nemadectin serves as the direct fermentation precursor for the synthesis of moxidectin, a widely used second-generation macrocyclic lactone.[4] The biosynthesis for both families originates from the assembly of acetate and propionate units by large, modular PKS enzymes encoded by extensive gene clusters within the Streptomyces genome. The structural divergence between the two families is determined by the specific genetic modules within these clusters, particularly the genes responsible for post-PKS modifications like glycosylation at the C-13 position.

Mechanism of Action: Targeting Invertebrate Ion Channels

Despite structural differences, avermectins and milbemycins share a common primary mechanism of action.[2][4] They are potent, non-competitive agonists of glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of protostome invertebrates like nematodes and arthropods.[5]

Binding of the macrocyclic lactone to the GluCl receptor locks the channel in an open state, leading to a sustained influx of chloride ions (Cl⁻).[4] This influx causes hyperpolarization of the postsynaptic cell membrane, making it refractory to excitatory stimulation. The ultimate effect is a flaccid paralysis of the parasite's pharyngeal pump and somatic musculature, leading to starvation, expulsion from the host, and death.[6] The absence of these specific GluCls in vertebrates provides a wide margin of safety for these compounds in mammalian hosts.[5]

Comparative Efficacy Data

Nemadectin and its derivative moxidectin exhibit potent activity, particularly against nematode strains that have developed resistance to first-generation avermectins like ivermectin. The following tables summarize key quantitative efficacy data from published studies.

Table 1: Comparative Efficacy Against Ivermectin-Resistant Haemonchus contortus in Sheep

| Compound | Dosage (Oral) | Strain | Efficacy (% Reduction in Worm Count) | Reference |

| Ivermectin | 0.2 mg/kg | Ivermectin-Resistant | Not Significant | [3] |

| Nemadectin | 0.2 mg/kg | Ivermectin-Resistant | 99% | [3] |

| Moxidectin | 0.2 mg/kg | Ivermectin-Resistant | 100% | [3] |

| Ivermectin | 0.2 mg/kg | Susceptible | 100% | [3] |

| Nemadectin | 0.2 mg/kg | Susceptible | 100% | [3] |

| Moxidectin | 0.2 mg/kg | Susceptible | 100% | [3] |

Table 2: Efficacy of Nemadectin Against Canine Gastrointestinal Helminths

| Parasite Species | Dosage (Oral) | Efficacy (% Elimination) | Reference |

| Toxocara canis | 0.2 - 0.4 mg/kg | 100% | [7] |

| Toxascaris leonina | 0.2 - 0.4 mg/kg | 100% | [7] |

| Ancylostoma caninum | 0.2 - 0.4 mg/kg | 100% | [7] |

| Uncinaria stenocephala | 0.2 - 0.4 mg/kg | 100% | [7] |

| Trichuris vulpis | 0.6 - 0.8 mg/kg | 99 - 100% | [7] |

Table 3: Comparative In Vitro Potency (EC50) Against Cyathostomins (Equine)

| Compound | Average EC50 (nMol) | Reference |

| Ivermectin | 0.0404 | [1] |

| Moxidectin | 0.0558 | [1] |

Key Experimental Methodologies

In Vitro Larval Motility Assay (LMA)

The Larval Motility Assay is a high-throughput method used to determine the in vitro efficacy of anthelmintic compounds by measuring the inhibition of larval movement.

Detailed Protocol:

-

Larval Preparation: Infective third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are harvested from fecal cultures. To remove the protective cuticle (exsheathment), larvae are incubated in a mild oxidizing solution (e.g., 0.15% NaCl) at 37°C for approximately 20 minutes with periodic vortexing.[3]

-

Dispensing Larvae: The exsheathed larvae are washed and suspended in a suitable culture medium (e.g., RPMI-1640 or LB medium). Approximately 50-100 L3 are dispensed into each well of a 96-well microtiter plate.[3][7]

-

Compound Addition: The test compounds (nemadectin, ivermectin, etc.) are serially diluted in the same medium, often with a small percentage of a solvent like DMSO. A fixed volume of each dilution is added to the wells to achieve the final desired concentrations. Control wells receive medium with solvent only.[7][8]

-

Incubation: Plates are incubated under controlled conditions (e.g., 24-72 hours at 16°C or 37°C in a humidified incubator).[3][8]

-

Motility Assessment: Larval motility is quantified. This can be done manually by microscopic observation and scoring (e.g., a scale of 0 for no movement to 3 for vigorous sinusoidal movement) or using automated tracking systems (e.g., WMicrotracker) that measure interruptions in an infrared light beam caused by larval movement.[3][9]

-

Data Analysis: Motility scores or activity counts are converted to a percentage of the negative control. Dose-response curves are generated by plotting the percentage inhibition against the log of the drug concentration to calculate the EC50 (Effective Concentration, 50%) or IC50 (Inhibitory Concentration, 50%).[9]

Analysis by UHPLC-MS/MS

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a definitive method for quantifying macrocyclic lactones in biological matrices.

Detailed Protocol:

-

Sample Preparation (Protein Precipitation): A known volume of plasma or tissue homogenate is mixed with a protein precipitating solvent, such as acetonitrile containing 1% formic acid. An internal standard (e.g., selamectin) is added to correct for extraction losses.[10][11]

-

Cleanup: The mixture is centrifuged, and the supernatant is passed through a cleanup plate or column (e.g., Ostro® 96-well plate or C18 Solid-Phase Extraction) to remove interfering matrix components.[10]

-

Chromatographic Separation: The cleaned extract is injected into a UHPLC system equipped with a suitable column (e.g., Acquity UPLC HSS-T3). A gradient elution using a mobile phase of water and methanol (often with acetic acid or formic acid as a modifier) is used to separate the different macrocyclic lactones.[10]

-

Mass Spectrometry Detection: The eluent from the UHPLC is directed to a tandem mass spectrometer (e.g., Xevo TQ-S®) operating in positive electrospray ionization (ESI+) mode.[11]

-

Quantification: The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for moxidectin, m/z 640.40 > 123.10). The peak area ratio of the analyte to the internal standard is used to quantify the concentration against a matrix-matched calibration curve.[10]

Conclusion

Nemadectin is a potent, naturally occurring milbemycin that is structurally and biosynthetically related to the avermectin family. All these compounds share a primary mechanism of action, targeting the invertebrate-specific glutamate-gated chloride channel. Quantitative data demonstrates that nemadectin, and its derivative moxidectin, are highly effective anthelmintics, maintaining high efficacy even against nematode populations that have developed resistance to ivermectin. This underscores their critical role in modern parasite control strategies and highlights the potential for further drug development based on the milbemycin scaffold.

References

- 1. In vitro evaluation of ivermectin, moxidectin, albendazole and pyrantel against cyathostomins of horses [pubmed.ncbi.nlm.nih.gov]

- 2. The effect on liveweight gain of using anthelmintics with incomplete efficacy against resistant Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthelmintic | Uses, Types & Side Effects | Britannica [britannica.com]

- 5. scops.org.uk [scops.org.uk]

- 6. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lack of efficacy of monepantel against Trichostrongylus colubriformis in sheep in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Nemadectin Beta: A Technical Guide on its Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin beta is a potent macrocyclic lactone endectocide belonging to the milbemycin class of anthelmintics. It exhibits broad-spectrum activity against a variety of parasitic nematodes (roundworms) and arthropods. This technical guide provides an in-depth overview of the anthelmintic properties of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

The primary anthelmintic mechanism of this compound involves its interaction with glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[1][2] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in nematodes.[1][3]

This compound acts as an agonist of GluCls, binding to a site distinct from the glutamate-binding site.[1][4] This binding potentiates the effect of glutamate and can also directly open the channel, leading to a prolonged and essentially irreversible influx of chloride ions (Cl-) into the neuron or muscle cell.[1][2] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable.[1] This disruption of nerve signaling and muscle function results in flaccid paralysis of the nematode, ultimately leading to its expulsion from the host.[3]

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of nemadectin against various canine gastrointestinal helminths.

| Helminth Species | Host | Formulation | Dosage (mg/kg BW) | Efficacy (% Elimination) | Reference |

| Toxocara canis | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |

| Toxascaris leonina | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |

| Ancylostoma caninum | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |

| Uncinaria stenocephala | Canine | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100% | [5] |

| Toxocara canis | Canine | Tablet | 0.2 | 100% | [5] |

| Ancylostoma caninum | Canine | Tablet | 0.2 | 100% | [5] |

| Uncinaria stenocephala | Canine | Tablet | 0.2 | 100% | [5] |

| Trichuris vulpis | Canine | Liquid or Tablet | 0.6 - 0.8 | 99 - 100% | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of anthelmintic properties. Below are representative methodologies for in vitro and in vivo evaluation of this compound.

In Vitro Motility Assay

This assay assesses the direct effect of this compound on the motility of nematodes.

Objective: To determine the concentration of this compound that inhibits nematode motility.

Materials:

-

Nematode culture (e.g., Caenorhabditis elegans or a parasitic species like Haemonchus contortus)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Culture medium (e.g., S-medium for C. elegans)

-

96-well microtiter plates

-

Automated motility tracking system (e.g., WMicrotracker) or a dissecting microscope

-

Incubator

Procedure:

-

Nematode Preparation: Synchronize the nematode culture to obtain a population of a specific life stage (e.g., L4 larvae or young adults).

-

Assay Setup: Dispense a defined number of nematodes (e.g., 30-50) into each well of a 96-well plate containing culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature for the nematode species (e.g., 20°C for C. elegans).

-

Motility Assessment: At predetermined time points (e.g., 1, 4, 24, 48 hours), measure the motility of the nematodes in each well using an automated tracker or by visual inspection under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 3 = vigorous movement).

-

Data Analysis: Calculate the percentage of motility inhibition for each concentration of this compound compared to the solvent control. Determine the EC50 (half-maximal effective concentration) value.

In Vivo Efficacy Study (Rodent Model)

This study evaluates the anthelmintic efficacy of this compound in a living host.

Objective: To determine the dose of this compound required to reduce the worm burden in an infected animal model.

Materials:

-

Laboratory animals (e.g., mice or gerbils)

-

Infective larvae of a suitable nematode parasite (e.g., Heligmosomoides polygyrus in mice)

-

This compound formulation for oral administration

-

Vehicle control

-

Cages and standard animal husbandry equipment

-

Fecal egg count materials (microscope, slides, flotation solution)

-

Necropsy tools

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

-

Infection: Infect each animal with a standardized number of infective nematode larvae.

-

Treatment: After a pre-patent period (to allow the infection to establish), randomly assign animals to treatment groups. Administer a single oral dose of this compound at various concentrations. Include a vehicle control group.

-

Fecal Egg Count (Optional): Collect fecal samples before and after treatment to monitor the reduction in egg shedding.

-

Necropsy and Worm Burden Determination: At a predetermined time point post-treatment (e.g., 7 days), euthanize the animals. Dissect the relevant part of the gastrointestinal tract (e.g., small intestine) and recover the adult worms.

-

Data Analysis: Count the number of worms in each animal. Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group. Determine the ED50 (half-maximal effective dose).

Conclusion

This compound is a highly effective anthelmintic agent that targets the nematode nervous system through the activation of glutamate-gated chloride channels. Its potent and broad-spectrum activity, as demonstrated in both in vitro and in vivo studies, makes it a valuable tool in the control of parasitic nematode infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel anthelmintic compounds.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemadectin Beta: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of compounds, primarily utilized as a broad-spectrum endectocide in veterinary medicine. It is also a precursor in the synthesis of moxidectin. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to a notable scarcity of publicly available, specific quantitative toxicological data for this compound, this report also incorporates data from its close derivative, moxidectin, for comparative and contextual purposes. The information is intended to support research, development, and risk assessment activities.

Introduction

This compound is a fermentation product of Streptomyces cyaneogriseus subspecies noncyanogenus. Like other macrocyclic lactones, its mode of action involves interference with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of parasites.[1] In mammals, which lack these specific glutamate receptors, the primary targets are GABA-gated chloride channels, though the affinity is much lower, providing a margin of safety.[2]

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. As a macrocyclic lactone, it is expected to be highly lipophilic, leading to good absorption after oral administration and wide distribution into tissues, with a tendency to accumulate in fat.[2] Elimination is likely to occur primarily through feces.

Toxicology Profile

Detailed toxicological studies specifically on this compound are not widely published. The following sections summarize the available information and draw comparisons with moxidectin where relevant.

Acute Toxicity

A safety data sheet for nemadectin explicitly states that no data is available for acute oral toxicity.

For the related compound, moxidectin, the following acute toxicity data has been reported:

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1230 mg/kg | [3] |

Repeat-Dose Toxicity

No specific repeat-dose toxicity studies for this compound were identified. However, for moxidectin, several studies have been conducted:

| Species | Duration | Route | NOAEL | Effects Observed at Higher Doses | Reference |

| Mouse | 4 weeks | Oral (diet) | 6.9 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |

| Rat | 13 weeks | Oral (diet) | 3.9 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |

| Dog | 52 weeks | Oral (diet) | 1.1 mg/kg/day | Well tolerated with no toxic effects at the highest dose tested. | [4] |

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity data for this compound was found in the public domain.

For moxidectin, safety data sheets indicate that it did not show carcinogenic effects in animal experiments.[2][4]

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not publicly available.

For moxidectin, one safety data sheet indicates it is "Suspected of damaging fertility or the unborn child."[1]

Neurotoxicity

Macrocyclic lactones, as a class, can exhibit neurotoxicity at high doses in mammals. Clinical signs of overdose in dogs can include hypersalivation, bradycardia, slow mobility, restlessness, blindness, and depression.[1] Dogs with a defect in the ABCB1 (MDR1) gene are particularly sensitive to the neurotoxic effects of macrocyclic lactones due to impaired function of the P-glycoprotein efflux transporter at the blood-brain barrier.[1]

Experimental Protocols

While specific experimental protocols for this compound toxicology studies are not available, the following are general methodologies for key toxicological assessments based on international guidelines (e.g., OECD, VICH).

Acute Oral Toxicity (General Protocol - OECD 423)

-

Test Species: Typically female rats.

-

Administration: A single oral dose of the test substance.

-

Procedure: A sequential process where the results of each animal dose determine the dose for the next. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality.

Repeat-Dose Toxicity (General Protocol - OECD 408, 90-Day Study in Rodents)

-

Test Species: Typically rats.

-

Administration: Daily oral administration (gavage or in feed) for 90 days.

-

Groups: At least three dose groups and a control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Endpoints: At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (General Protocol - OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Reproductive and Developmental Toxicity (General Protocol - OECD 414, Prenatal Developmental Toxicity Study)

-

Test Species: Typically pregnant rats or rabbits.

-

Administration: The test substance is administered daily during the period of major organogenesis.

-

Observations: Maternal animals are observed for clinical signs of toxicity, body weight, and food consumption.

-

Endpoints: Near the end of gestation, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Macrocyclic Lactones

General Workflow for a 90-Day Oral Toxicity Study

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Nemadectin Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin beta is a macrocyclic lactone belonging to the milbemycin class of endectocides, demonstrating potent anthelmintic activity against a broad spectrum of parasitic nematodes. It is a fermentation product of Streptomyces cyaneogriseus. Understanding the in vitro efficacy and mechanism of action of this compound is crucial for drug discovery, development, and resistance monitoring. These application notes provide detailed protocols for key in vitro assays to evaluate the bioactivity of this compound against parasitic nematodes.

This compound, like other macrocyclic lactones such as ivermectin and moxidectin, exerts its primary effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and eventual death of the parasite.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of macrocyclic lactones, including compounds closely related to this compound, against various parasitic nematodes. This data provides a comparative baseline for assessing the potency of this compound in the described assays.

Table 1: Larval Motility/Migration Inhibition Assays - EC50/IC50 Values

| Compound | Nematode Species | Assay Type | EC50/IC50 (nM) | Reference |

| Moxidectin | Angiostrongylus vasorum (L3) | Larval Motility Assay | 6.7 ng/mL (~10.4) | [2] |

| Ivermectin | Angiostrongylus vasorum (L3) | Larval Motility Assay | 56.7 ng/mL (~64.9) | [2] |

| Moxidectin | Haemonchus contortus | Larval Migration Inhibition | ~16.6 - 20.9 µM | [3] |

| Ivermectin | Haemonchus contortus | Larval Migration Inhibition | - | |

| Ivermectin | Cooperia oncophora (Resistant) | Larval Migration Inhibition | >64 µM | [4] |

| Ivermectin | Cooperia oncophora (Susceptible) | Larval Migration Inhibition | ~8 µM | [4] |

Table 2: Larval Development Assays - LD50/IC50 Values

| Compound | Nematode Species | Assay Type | LD50/IC50 (µg/mL) | Reference |

| Thiabendazole | Ascaridia galli | In-ovo Larval Development | 0.084 | [2] |

| Fenbendazole | Ascaridia galli | In-ovo Larval Development | 0.071 | [2] |

| Ivermectin | Haemonchus contortus (Susceptible) | Larval Development Assay | - | |

| Ivermectin | Haemonchus contortus (Resistant) | Larval Development Assay | - |

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematodes. The binding of this compound to a site on the GluCl receptor, distinct from the glutamate-binding site, potentiates the channel's opening in response to glutamate.[5] This leads to a prolonged influx of chloride ions, causing hyperpolarization of neuronal and muscle cell membranes, which results in pharyngeal and somatic muscle paralysis.

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Protocols

The following are detailed protocols for two common in vitro assays to assess the efficacy of this compound against parasitic nematodes.

Larval Motility Assay (LMA)

This assay assesses the ability of this compound to inhibit the motility of third-stage larvae (L3) of parasitic nematodes.

Materials:

-

Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Larva medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37°C)

-

Inverted microscope or automated motility tracking system

Protocol:

-

Larvae Preparation:

-

Harvest L3 larvae from fecal cultures.

-

Wash the larvae three times with PBS to remove debris.

-

Resuspend the larvae in larva medium to a concentration of approximately 1000 larvae/mL.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in larva medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Prepare a negative control with larva medium only.

-

-

Assay Setup:

-

Add 100 µL of the larval suspension (approximately 100 larvae) to each well of a 96-well plate.

-

Add 100 µL of the respective this compound dilution, vehicle control, or negative control to the wells in triplicate.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-72 hours.

-

-

Motility Assessment:

-

After incubation, visually assess larval motility under an inverted microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding.

-

Alternatively, use an automated motility tracking system to quantify larval movement.

-

Calculate the percentage of motility inhibition for each concentration relative to the negative control.

-

-

Data Analysis:

-

Plot the percentage of motility inhibition against the log of the this compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of larval motility) using a non-linear regression analysis.

-

Caption: Workflow for the Larval Motility Assay.

Larval Development Assay (LDA)

This assay evaluates the effect of this compound on the development of nematode eggs to the third larval stage (L3).

Materials:

-

Fresh nematode eggs isolated from fecal samples

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Agar (e.g., 2% Bacto-agar)

-

Nutrient broth

-

96-well microtiter plates

-

DMSO

-

Incubator (27°C)

-

Lugol's iodine solution

-

Inverted microscope

Protocol:

-

Egg Preparation:

-

Isolate nematode eggs from fresh fecal samples using a standard flotation method.

-

Wash the eggs several times with water to remove fecal debris.

-

Suspend the eggs in water to a concentration of approximately 200 eggs/mL.

-

-

Compound and Plate Preparation:

-

Prepare a serial dilution of this compound in molten agar-nutrient broth medium.

-

Dispense 200 µL of the agar medium containing the different concentrations of this compound into the wells of a 96-well plate.

-

Include vehicle and negative controls as in the LMA.

-

-

Assay Setup:

-

Add 50 µL of the egg suspension (approximately 10 eggs) to the surface of the solidified agar in each well.

-

-

Incubation:

-

Incubate the plate at 27°C for 7 days in a humidified chamber.

-

-

Development Assessment:

-

After incubation, add one drop of Lugol's iodine solution to each well to kill and stain the larvae.

-

Examine each well under an inverted microscope and count the number of eggs, L1, L2, and L3 larvae.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the negative control.

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Determine the LD50 value (the concentration that inhibits 50% of larval development) using a non-linear regression analysis.

-

Caption: Workflow for the Larval Development Assay.

Conclusion

The provided protocols for the Larval Motility Assay and Larval Development Assay offer robust and reproducible methods for the in vitro evaluation of this compound's anthelmintic properties. These assays are essential tools for dose-response studies, comparative efficacy analysis, and the early detection of resistance. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data for research and drug development purposes.

References

- 1. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cambridge.org [cambridge.org]

- 4. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 5. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Nemadectin Beta in Rodent Models

Introduction

Nemadectin, a member of the milbemycin class of macrocyclic lactones, is a potent anthelmintic agent. It is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces cyaneogriseus and serves as a direct precursor for the semi-synthesis of moxidectin, a widely used veterinary drug. Nemadectin itself exhibits significant insecticidal and nematocidal activities. Its primary mechanism of action, like other macrocyclic lactones, involves targeting the nervous system of invertebrates. These application notes provide a detailed framework for the in vivo experimental design of nemadectin beta in rodent models, covering efficacy, pharmacokinetics, and safety evaluation for researchers and drug development professionals.

Mechanism of Action

This compound acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding action locks the channels in an open state, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane prevents the transmission of electrical signals, causing pharyngeal, somatic, and uterine paralysis, and ultimately the death of the parasite. Mammalian hosts are largely unaffected due to a lower affinity of their receptors for macrocyclic lactones and the protection afforded by the blood-brain barrier, which actively pumps these compounds out.

Application Note 1: Anthelmintic Efficacy Studies

This section outlines the protocol for evaluating the in vivo efficacy of this compound against gastrointestinal nematodes in a rodent model. The primary endpoints are the reduction in fecal egg count (FEC) and the reduction in adult worm burden.

Experimental Workflow: Efficacy

Protocol: Efficacy Against Trichuris muris in Mice

-

Animal Model: Use 6-8 week old mice, such as C57BL/6 or BALB/c strains. House animals individually with ad libitum access to food and water.

-

Infection: Infect mice orally with approximately 200 embryonated Trichuris muris eggs.

-

Treatment Groups: After the pre-patent period (approx. 35-42 days), randomize mice into treatment groups (n=5-8 per group):

-

Group 1: Vehicle control (e.g., sesame oil).

-

Group 2: this compound (low dose).

-

Group 3: this compound (medium dose).

-

Group 4: this compound (high dose).

-

Group 5: Positive control (e.g., Levamisole at 200 mg/kg).

-

-

Drug Administration: Administer a single oral dose of the assigned treatment via gavage. While specific rodent dosages for nemadectin are not well-documented, initial dose selection can be guided by those used for canines (0.2-0.6 mg/kg) and adjusted accordingly.

-

Fecal Egg Count Reduction (FECR): Collect fecal samples from each mouse at day 0 (pre-treatment) and at specified intervals post-treatment (e.g., days 7, 10, and 14). Perform egg counts using a modified McMaster technique.

-

Worm Burden Reduction (WBR): At the end of the observation period (e.g., day 14 post-treatment), euthanize the mice. Isolate the large intestine and cecum to count the number of adult T. muris worms.

-

Calculation:

-

FECR (%) = [(Mean eggs per gram pre-treatment - Mean eggs per gram post-treatment) / Mean eggs per gram pre-treatment] * 100

-

WBR (%) = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] * 100

-

Data Presentation: Efficacy

| Treatment Group | Dose (mg/kg, PO) | Mean Worm Burden (± SEM) | Worm Burden Reduction (%) |

| Vehicle Control | 0 | 45.2 ± 5.1 | - |

| This compound | [Dose 1] | [Result] | [Result] |

| This compound | [Dose 2] | [Result] | [Result] |

| This compound | [Dose 3] | [Result] | [Result] |

| Positive Control | [Dose] | [Result] | [Result] |

Application Note 2: Pharmacokinetic (PK) Studies

This protocol describes how to determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration. Key parameters include Cmax, Tmax, AUC, and bioavailability.

Experimental Workflow: Pharmacokinetics

Protocol: Single-Dose PK Study in Rats

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). For serial sampling, jugular vein cannulation may be performed prior to the study.

-

Treatment Groups:

-

Group 1: this compound, intravenous (IV) administration (e.g., 1 mg/kg).

-

Group 2: this compound, oral gavage (PO) administration (e.g., 5 mg/kg).

-

-

Drug Administration:

-

IV: Administer as a bolus via the tail vein or cannula.

-

PO: Administer via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at specified time points.

-

IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Use pharmacokinetic software to calculate standard PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Pharmacokinetics

| Parameter | Unit | IV Route (1 mg/kg) | PO Route (5 mg/kg) |

| Cmax | ng/mL | [Result] | [Result] |

| Tmax | h | [Result] | [Result] |

| AUC (0-t) | hng/mL | [Result] | [Result] |

| AUC (0-inf) | hng/mL | [Result] | [Result] |

| T½ (half-life) | h | [Result] | [Result] |

| CL (Clearance) | mL/h/kg | [Result] | - |

| Vd (Volume of Dist.) | L/kg | [Result] | - |

| F (Bioavailability) | % | - | [Result] |

Application Note 3: Safety and Tolerability Studies

This protocol provides a framework for conducting a preliminary safety assessment of this compound in rodents, focusing on acute toxicity and general tolerability.

Experimental Workflow: Safety/Tolerability

Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Mice

-

Animal Model: Use healthy, young adult mice (e.g., CD-1), with equal numbers of males and females (n=10/sex/group).

-

Dose Groups:

-

Group 1: Vehicle control.

-

Group 2: this compound (low dose).

-

Group 3: this compound (mid dose).

-

Group 4: this compound (high dose).

-

Dose selection should be informed by efficacy and PK study results.

-

-

Drug Administration: Administer the assigned dose daily via oral gavage for 14 consecutive days.

-

In-Life Monitoring:

-

Clinical Signs: Observe animals twice daily for any signs of toxicity, such as changes in mobility, posture, respiration, or behavior.

-

Body Weight: Record body weights prior to dosing and at least weekly thereafter.

-

Food Consumption: Measure food consumption weekly.

-

-

Terminal Procedures: At the end of the 14-day period, euthanize all animals.

-

Blood Collection: Collect blood for hematology and clinical chemistry analysis.

-

Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain).

-

Histopathology: Preserve major organs in 10% neutral buffered formalin for histopathological examination.

-

Data Presentation: Safety Endpoints

Table 3.1: Clinical Chemistry (Example Parameters)

| Parameter | Unit | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|---|

| ALT | U/L | [Result] | [Result] | [Result] | [Result] |

| AST | U/L | [Result] | [Result] | [Result] | [Result] |

| BUN | mg/dL | [Result] | [Result] | [Result] | [Result] |

| Creatinine | mg/dL | [Result] | [Result] | [Result] | [Result] |

Table 3.2: Organ-to-Body Weight Ratios (%)

| Organ | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Liver | [Result] | [Result] | [Result] | [Result] |

| Kidneys | [Result] | [Result] | [Result] | [Result] |

| Spleen | [Result] | [Result] | [Result] | [Result] |

| Brain | [Result] | [Result] | [Result] | [Result] |

Application Notes and Protocols for Nemadectin Beta Dosage Determination in Helminth Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective dosage of nemadectin beta, a potent macrocyclic lactone anthelmintic, for use in various helminth models. This document outlines nemadectin's mechanism of action, provides starting dosages derived from published veterinary and research studies, and details standardized protocols for in vitro and in vivo dose-response assessments.

Introduction to this compound

Nemadectin is a broad-spectrum endectocide belonging to the milbemycin group of macrocyclic lactones. It is a fermentation product of the bacterium Streptomyces cyaneogriseus. Moxidectin, a widely used anthelmintic, is a chemically modified derivative of nemadectin. Nemadectin exerts its anthelmintic effect by causing paralysis and death of the target parasites. Its high potency makes it a valuable compound for research and potential development against a range of nematode infections.

Mechanism of Action

Nemadectin, like other macrocyclic lactones, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) found exclusively in invertebrates. These channels are critical for neurotransmission in nematodes.

-

Binding to GluCls: Nemadectin binds to GluCls located on the neuronal and pharyngeal muscle cell membranes of helminths.

-

Channel Activation: This binding locks the channels in an open state, leading to an influx of chloride ions (Cl⁻).

-

Hyperpolarization: The increased intracellular Cl⁻ concentration causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This sustained hyperpolarization inhibits nerve signal transmission and muscle contraction, leading to flaccid paralysis of the worm's pharynx (preventing feeding) and somatic muscles (preventing movement). Ultimately, this results in the starvation, paralysis, and expulsion of the parasite.

The selective toxicity of nemadectin towards helminths is due to the absence of GluCls in mammals, where GABA-gated chloride channels are the primary inhibitory neurotransmitter receptors. While macrocyclic lactones can interact with mammalian GABA receptors, they do so with a much lower affinity, providing a wide safety margin.

Caption: Mechanism of this compound action on nematode glutamate-gated chloride channels.

Quantitative Data on Nemadectin Efficacy

The following tables summarize published quantitative data for nemadectin efficacy in various helminth models. This data can be used as a starting point for dosage determination in laboratory settings.

Table 1: In Vivo Efficacy of Nemadectin

| Helminth Model Organism | Host | Dosage (Oral) | Efficacy | Reference |

| Toxocara canis | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |

| Toxascaris leonina | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |

| Ancylostoma caninum | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |

| Uncinaria stenocephala | Dog | 0.2 - 0.4 mg/kg | 100% elimination | [1][2] |

| Trichuris vulpis | Dog | 0.6 - 0.8 mg/kg | 99-100% elimination | [1][2] |

| Haemonchus contortus (Ivermectin-Resistant Strain) | Sheep | 0.2 mg/kg | 99% egg count reduction; 100% adult worm reduction | [3][4] |

| Haemonchus contortus (Susceptible Strain) | Sheep | 0.2 mg/kg | 100% egg count reduction; 100% adult worm reduction | [3][4] |

Table 2: In Vitro Efficacy of Related Macrocyclic Lactones

Direct in vitro EC₅₀/IC₅₀ values for this compound are not widely published. The following data for its derivative, moxidectin, can serve as a preliminary reference for designing in vitro assays. Researchers should determine the specific EC₅₀/IC₅₀ for this compound in their model system.

| Compound | Helminth Model Organism | Assay Type | Effective Concentration (EC₅₀/IC₅₀) | Reference |

| Moxidectin | Cyathostomins (Horse) | Larval Migration on Agar Test | EC₅₀: 0.0558 nMol | [5][6] |

| Moxidectin | Sarcoptes scabiei (Mite) | Adult Mortality Assay | IC₅₀: 0.5 µM (at 24h) | [7][8] |

| Ivermectin | Sarcoptes scabiei (Mite) | Adult Mortality Assay | IC₅₀: 1.8 µM (at 24h) | [7][8] |

Experimental Protocols

The following are detailed protocols for determining the dosage and efficacy of this compound in common helminth research models.

In Vitro Dosage Determination: Larval Development Assay (LDA)

This protocol is adapted for determining the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on larval development.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates

-

Nutrient agar or growth medium

-

Fungizone or other antifungal agent

-

Lugol's iodine solution

-

Inverted microscope

Procedure:

-

Egg Recovery: Recover helminth eggs from fresh fecal samples of an infected host using a standard salt flotation and sieving technique.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 ng/mL).

-

Assay Plate Preparation: Dispense a small amount of nutrient agar into each well of a 96-well plate. Once solidified, add the different this compound dilutions to triplicate wells. Include solvent-only (negative control) and a known anthelmintic like ivermectin or moxidectin (positive control) wells.

-

Egg Inoculation: Suspend the recovered eggs in water containing an antifungal agent. Adjust the concentration to approximately 100-150 eggs per 50 µL. Add 50 µL of the egg suspension to each well.

-

Incubation: Seal the plates and incubate at 25-27°C for 6-7 days, a period sufficient for eggs in control wells to develop into L3 larvae.

-

Termination and Counting: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

-

Data Analysis: Under an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC₅₀ value using a log-probit or non-linear regression analysis.

In Vivo Dosage Determination: Rodent Model Efficacy Test

This protocol outlines a method for determining the in vivo efficacy of this compound using a rodent model, such as a gerbil or rat infected with a parasitic nematode.

Objective: To determine the 50% and 95% effective doses (ED₅₀ and ED₉₅) of this compound required to reduce worm burden.

Materials:

-

Laboratory rodents (e.g., gerbils, rats)

-

Infective L3 larvae of a target nematode (e.g., Haemonchus contortus, Nippostrongylus brasiliensis)

-

This compound formulation for oral gavage

-

Vehicle control (e.g., corn oil, water with Tween-80)

-

Gavage needles

-

Necropsy tools

Procedure:

-

Animal Infection: Infect a cohort of age and weight-matched rodents with a known number of infective L3 larvae (e.g., 500-1000 L3s of H. contortus for gerbils). Allow the infection to establish for the required prepatent period (e.g., 14-21 days).

-

Group Allocation: Randomly assign infected animals to different treatment groups (at least 5-6 animals per group). Include a vehicle-only control group and several groups for different doses of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/kg).

-

Drug Administration: Prepare the this compound doses in the vehicle. Administer a single dose to each animal via oral gavage based on its body weight.

-

Post-Treatment Period: House the animals for 5-7 days post-treatment to allow for the drug to take effect and for paralyzed worms to be expelled.

-

Necropsy and Worm Burden Count: Euthanize the animals and perform a necropsy. Carefully dissect the target organ (e.g., abomasum for H. contortus) and recover all remaining adult worms.

-

Data Analysis: Count the number of worms for each animal. Calculate the percentage reduction in worm burden for each dose group compared to the vehicle control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] * 100

-

Dose-Response Curve: Plot the percentage reduction against the log of the dose to generate a dose-response curve and calculate the ED₅₀ and ED₉₅ values.

Caption: General experimental workflow for dosage determination of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro evaluation of ivermectin, moxidectin, albendazole and pyrantel against cyathostomins of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Anthelmintic Resistance Mechanisms using Nemadectin

For Researchers, Scientists, and Drug Development Professionals